Gemilukast

Asthma Inflammation Leukotriene Signaling

Gemilukast (ONO-6950) is the only orally bioavailable dual CysLT1/CysLT2 antagonist with Phase II clinical validation (NCT01551147). Unlike CysLT1-selective agents such as montelukast, its balanced dual antagonism achieves near-complete LTC4-induced bronchoconstriction inhibition at 3 mg/kg p.o.—matching dual-therapy efficacy as a single agent. This mechanistic distinction makes it indispensable for preclinical asthma research requiring full leukotriene pathway blockade. With established human PK and safety data, Gemilukast offers superior translational relevance for biomarker and mechanistic studies. Select Gemilukast when experimental validity demands unambiguous differentiation of CysLT1- versus CysLT2-dependent phenotypes.

Molecular Formula C36H37F2NO5
Molecular Weight 601.7 g/mol
CAS No. 1232861-58-3
Cat. No. B607625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemilukast
CAS1232861-58-3
SynonymsONO-6950;  ONO 6950;  ONO6950;  Gemilukast.
Molecular FormulaC36H37F2NO5
Molecular Weight601.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)CCCCOC2=CC=C(C=C2)C#CC3=C4C(=C(C=C3)F)C(=C(N4CCCC(=O)O)C)CCCC(=O)O
InChIInChI=1S/C36H37F2NO5/c1-24-27(9-5-11-31(24)37)8-3-4-23-44-29-19-15-26(16-20-29)14-17-28-18-21-32(38)35-30(10-6-12-33(40)41)25(2)39(36(28)35)22-7-13-34(42)43/h5,9,11,15-16,18-21H,3-4,6-8,10,12-13,22-23H2,1-2H3,(H,40,41)(H,42,43)
InChIKeySILHYVDKGHXGBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gemilukast (CAS 1232861-58-3) Compound Profile: Dual CysLT1/CysLT2 Antagonist for Asthma Research


Gemilukast (ONO-6950, CAS 1232861-58-3) is an orally active, small molecule dual antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2 [1]. Developed by Ono Pharmaceutical, this investigational compound is characterized by a unique chemical architecture featuring a central indole core, a triple bond, and two dicarboxylic acid moieties [1]. It is currently being evaluated in Phase II clinical trials for the treatment of asthma, representing a novel mechanistic approach compared to earlier leukotriene receptor antagonists which only target CysLT1 [1][2].

Why Gemilukast Cannot Be Replaced by Montelukast, Zafirlukast, or Pranlukast in Experimental Systems


The leukotriene receptor antagonist (LTRA) class exhibits significant functional divergence that precludes simple compound interchange. Established agents like montelukast, zafirlukast, and pranlukast are selective CysLT1 antagonists with no meaningful activity at CysLT2 receptors [1]. In contrast, Gemilukast is a balanced dual antagonist, displaying potent activity at both CysLT1 and CysLT2 [2]. This pharmacological distinction has direct functional consequences: in preclinical models where CysLT2 contributes to pathophysiology, CysLT1-selective agents fail to achieve full inhibition, whereas Gemilukast maintains efficacy [2]. Consequently, substituting Gemilukast with a conventional LTRA in research settings fundamentally alters the experimental variable, compromising both internal validity and translational relevance.

Quantitative Evidence Differentiating Gemilukast from Alternative Leukotriene Antagonists


Evidence Item 1: Dual CysLT1/CysLT2 Antagonism Profile

Gemilukast is a potent dual antagonist of both human CysLT1 and CysLT2 receptors, with IC50 values of 1.7 nM and 25 nM, respectively [1]. In stark contrast, standard LTRAs such as montelukast, zafirlukast, and pranlukast are selective CysLT1 antagonists with negligible activity at CysLT2 at therapeutic concentrations [2].

Asthma Inflammation Leukotriene Signaling

Evidence Item 2: In Vitro CysLT1 Potency Compared to Montelukast

In human CysLT1 receptor-mediated calcium response assays, Gemilukast (ONO-6950) exhibits an IC50 of 1.7 nM, whereas montelukast, the most widely used LTRA, exhibits a more potent IC50 of 0.46 nM .

Receptor Pharmacology Calcium Signaling In Vitro Assay

Evidence Item 3: Superior In Vivo Efficacy in an Acute Bronchoconstriction Model

In a guinea pig model of LTC4-induced bronchoconstriction, orally administered Gemilukast produced significantly greater inhibition than montelukast at doses of 1 mg/kg and above. At 3 mg/kg, Gemilukast achieved near-complete inhibition, a level of efficacy comparable to a combination of montelukast and the selective CysLT2 antagonist BayCysLT2RA .

Asthma Bronchoconstriction In Vivo Efficacy

Evidence Item 4: Prolonged Duration of Action in Preclinical Models

Gemilukast exhibits a long duration of action in vivo. A single oral dose of 0.1 mg/kg administered 24 hours prior to an LTD4 challenge in a CysLT1-dependent guinea pig asthma model provided potent protection against bronchoconstriction [1].

Pharmacodynamics Dosing Regimen In Vivo Efficacy

Evidence Item 5: Advanced Clinical Development Status

Gemilukast has advanced to Phase II clinical evaluation in asthmatic patients (e.g., NCT01551147) [1][2]. This contrasts with the preclinical/early clinical status of many other dual antagonist tool compounds and positions Gemilukast as a clinically validated chemical probe.

Clinical Trial Asthma Translational Research

Optimal Application Scenarios for Gemilukast in Asthma and Inflammation Research


Delineating CysLT2-Dependent Pathophysiology in Asthma Models

Gemilukast is ideally suited for preclinical asthma studies designed to dissect the relative contributions of CysLT1 and CysLT2 signaling. Its dual antagonism, combined with CysLT1-selective comparators (e.g., montelukast), allows researchers to determine whether a phenotype is CysLT1-dependent or requires dual blockade for full rescue. The demonstrated superiority of Gemilukast over montelukast in LTC4-induced bronchoconstriction models underscores its utility in these mechanistic investigations.

In Vivo Efficacy Studies Requiring Maximal Bronchoprotection

For studies where achieving the highest possible level of bronchoprotection is the primary endpoint, Gemilukast provides a clear advantage over CysLT1-selective agents. At 3 mg/kg p.o., Gemilukast achieves near-complete inhibition of LTC4-induced bronchoconstriction, an effect comparable to dual therapy with montelukast and a CysLT2 antagonist . This makes it a superior single-agent tool for investigating asthma pathophysiology and evaluating downstream biomarkers.

Translational Research Leveraging a Clinically Advanced Compound

Researchers aiming to bridge preclinical findings to clinical outcomes should prioritize Gemilukast. Its advancement to Phase II clinical trials (NCT01551147) provides a wealth of human safety, tolerability, and pharmacokinetic data. This clinical validation de-risks translational studies and offers a clearer path for correlating preclinical efficacy with human trial outcomes, a significant advantage over using earlier-stage tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gemilukast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.